molecular formula C11H12N4OS B7828052 [(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea

[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea

Cat. No.: B7828052
M. Wt: 248.31 g/mol
InChI Key: CGOGBICOUNQHKA-UHFFFAOYSA-N
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Description

The compound with the identifier “[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea” is known as 2-formyl-1,4-butanediol. This compound is an important intermediate in organic synthesis and has various applications in the chemical industry. It is characterized by its molecular structure, which includes a formyl group and two hydroxyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-formyl-1,4-butanediol can be synthesized through the hydroformylation of 2-butene-1,4-diol. This reaction involves the addition of hydrogen and carbon monoxide to the double bond of 2-butene-1,4-diol in the presence of a rhodium catalyst. The reaction conditions typically include a temperature range of 80-120°C and a pressure of 10-50 atm .

Industrial Production Methods

In an industrial setting, the production of 2-formyl-1,4-butanediol follows a similar hydroformylation process but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and efficiency. The reaction is carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-formyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-carboxy-1,4-butanediol.

    Reduction: 2-hydroxymethyl-1,4-butanediol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

2-formyl-1,4-butanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds and can be used in the study of metabolic pathways.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting metabolic disorders.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-formyl-1,4-butanediol involves its reactivity with various biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in drug design to create compounds that can modulate enzyme activity or inhibit specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1,4-butanediol: Similar structure but lacks the formyl group.

    1,4-butanediol: A simpler compound with only hydroxyl groups.

    2-formyl-1,3-propanediol: Similar structure but with a shorter carbon chain.

Uniqueness

2-formyl-1,4-butanediol is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various applications.

Properties

IUPAC Name

[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4H,1-2H3,(H3,12,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOGBICOUNQHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C(=C1)C)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=O)N=C2C(=C1)C)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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